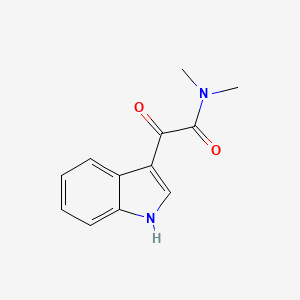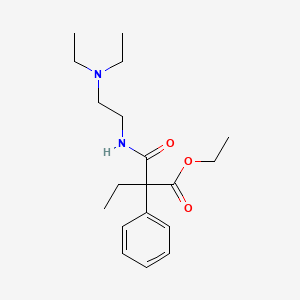
Fenalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
La fenalamida es un compuesto químico con la fórmula molecular C19H30N2O3 y un peso molecular de 334.4531 g/mol . Es conocido por sus aplicaciones en diversos campos, incluyendo química, biología y medicina. El compuesto se caracteriza por su estructura única, que incluye un grupo fenilo y un grupo dietilaminoetilo.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La fenalamida se puede sintetizar a través de un proceso de varios pasos. Un método común involucra la reacción del cloruro de éster etílico del ácido feniletilmalónico con N,N-dietiletilendiamina en presencia de carbonato de sodio anhidro . La reacción se lleva a cabo normalmente en un disolvente de benceno anhidro, y el producto se purifica mediante recristalización.
Métodos de Producción Industrial
La producción industrial de fenalamida a menudo implica rutas sintéticas similares, pero a mayor escala. El proceso puede incluir pasos adicionales para la purificación y el control de calidad para garantizar que el compuesto cumpla con los estándares de la industria.
Análisis De Reacciones Químicas
Tipos de Reacciones
La fenalamida experimenta diversas reacciones químicas, entre ellas:
Oxidación: La fenalamida se puede oxidar en condiciones específicas para formar los productos oxidados correspondientes.
Reducción: El compuesto se puede reducir utilizando agentes reductores comunes.
Sustitución: La fenalamida puede participar en reacciones de sustitución, donde un grupo funcional es reemplazado por otro.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio y el peróxido de hidrógeno.
Reducción: Los agentes reductores como el hidruro de litio y aluminio y el borohidruro de sodio se utilizan a menudo.
Sustitución: Los reactivos como los halógenos y los agentes alquilantes se emplean comúnmente.
Principales Productos Formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir ácidos carboxílicos, mientras que la reducción puede producir aminas.
Aplicaciones Científicas De Investigación
La fenalamida tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como reactivo en la síntesis orgánica y como bloque de construcción para moléculas más complejas.
Medicina: Se investiga por sus posibles aplicaciones terapéuticas, particularmente en el tratamiento de ciertas afecciones médicas.
Industria: Se utiliza en la producción de diversos productos y materiales químicos.
Mecanismo De Acción
El mecanismo de acción de la fenalamida involucra su interacción con objetivos moleculares y vías específicas. Se sabe que actúa como relajante de los músculos lisos, probablemente a través de su interacción con receptores y canales iónicos en las células musculares . Los objetivos y vías moleculares exactos aún están bajo investigación, pero se cree que implica la modulación de los canales de iones de calcio y la liberación de neurotransmisores.
Comparación Con Compuestos Similares
Compuestos Similares
Fenilbutazona: Comparte un grupo fenilo similar, pero difiere en sus aplicaciones terapéuticas.
Dietilcarbamazina: Contiene un grupo dietilaminoetilo, pero se utiliza principalmente como agente antiparasitario.
Singularidad
La fenalamida es única en su combinación de un grupo fenilo y un grupo dietilaminoetilo, lo que le confiere propiedades químicas y biológicas distintas. Su mecanismo de acción específico como relajante del músculo liso la distingue de otros compuestos similares.
Propiedades
Número CAS |
4551-59-1 |
|---|---|
Fórmula molecular |
C19H30N2O3 |
Peso molecular |
334.5 g/mol |
Nombre IUPAC |
ethyl 2-[2-(diethylamino)ethylcarbamoyl]-2-phenylbutanoate |
InChI |
InChI=1S/C19H30N2O3/c1-5-19(18(23)24-8-4,16-12-10-9-11-13-16)17(22)20-14-15-21(6-2)7-3/h9-13H,5-8,14-15H2,1-4H3,(H,20,22) |
Clave InChI |
RMQKPRRJSKFBRU-UHFFFAOYSA-N |
SMILES |
CCC(C1=CC=CC=C1)(C(=O)NCCN(CC)CC)C(=O)OCC |
SMILES canónico |
CCC(C1=CC=CC=C1)(C(=O)NCCN(CC)CC)C(=O)OCC |
Key on ui other cas no. |
4551-59-1 |
Sinónimos |
fenalamide fenalamide monohydrobromide Sch 5706 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


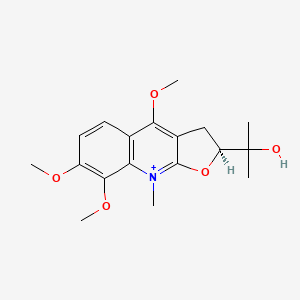
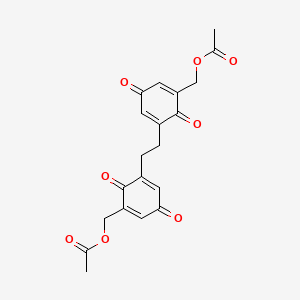
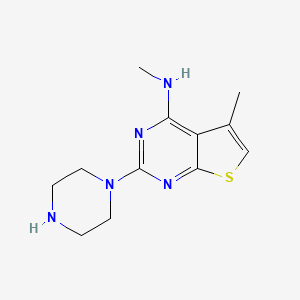


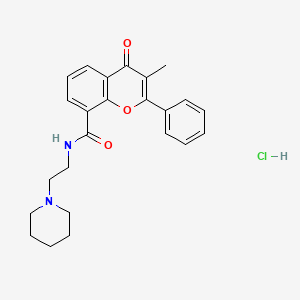
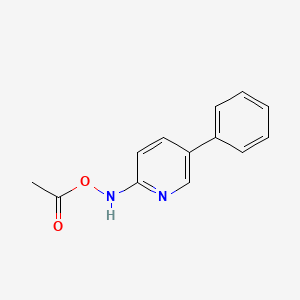

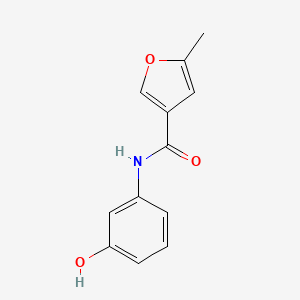


![5-[(2-Chlorophenyl)methylamino]-2-(3,4-dimethoxyphenyl)-4-oxazolecarbonitrile](/img/structure/B1196863.png)
![1-[2-[Cyano-(4,6-dimethyl-2-pyrimidinyl)amino]-1-oxoethyl]-4-piperidinecarboxamide](/img/structure/B1196865.png)
